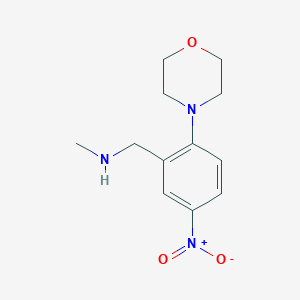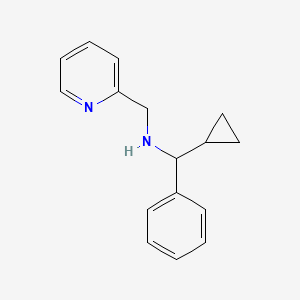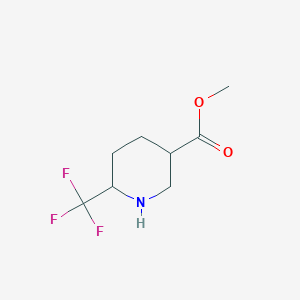
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound that belongs to the class of quinomethanes. Quinomethanes are a group of compounds formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This compound features a pyridine ring attached to a cyclohexadienone structure, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of appropriate pyridine derivatives with cyclohexadienone precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one can be compared with other quinomethanes, such as:
4-(5-octyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one: Similar structure but with a longer alkyl chain.
4-(5-nitro-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one: Contains a nitro group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents and their effects on the compound’s chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-(5-propylpyridin-2-yl)phenol |
InChI |
InChI=1S/C14H15NO/c1-2-3-11-4-9-14(15-10-11)12-5-7-13(16)8-6-12/h4-10,16H,2-3H2,1H3 |
Clé InChI |
LYTDWHYSSGGFHO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
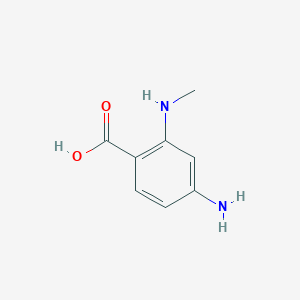
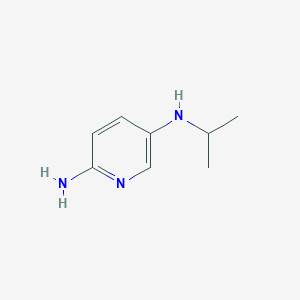
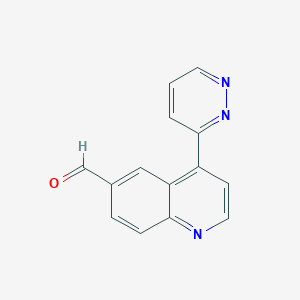
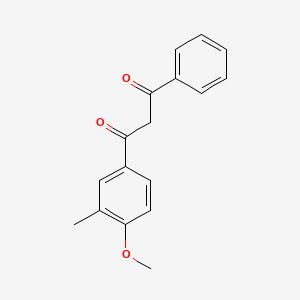
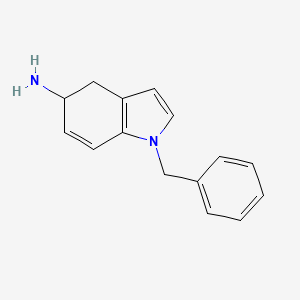

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
